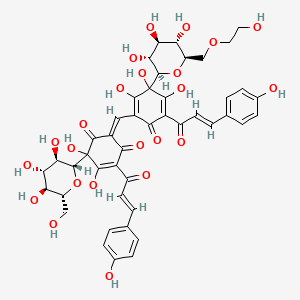
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safflower red is a polyketide synthase-derived quinochalcone glucoside red pigment originally isolated from C. tinctorius that has diverse biological activities. Safflower red (100 and 200 µM) inhibits LPS-induced decreases in collagen II and aggrecan levels and reverses LPS-induced increases in TNF expression in isolated rat nucleus pulposus cells. It reverses decreases in serum glutathione (GSH) and superoxide dismutase (SOD) levels and increases in serum malondialdehyde (MDA) levels, as well as decreases infarct area and brain edema induced by middle cerebral artery occlusion (MCAO), in a rat model of cerebral ischemia-reperfusion injury when administered at a dose of 40 mg/kg. Formulations containing safflower red have been used in the food, cosmetics, and clothing industries.
Carthamin is composed of two chalcones; from Carthamus tinctorius; the conjugated bonds cause a red color; derived from precarthamin by a decarboxylase.
Applications De Recherche Scientifique
Chemical Constituents and Analgesic Activity
- Research has identified various compounds, including (S)- N-(2S,3S,4R,Z)-3,4- dihydroxy-1- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6-(hydroxymethyl)tetrahydro-2H- pyran-2- yloxy) nonadec]-8- en-2- yl)- 2- hydroxytricosanamide, from the pollen of Typha angustifolia L., which exhibit analgesic properties (Feng Xuqian, 2014).
Synthesis of Sugar Imine Molecule
- The molecule Nand#39;-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide was synthesized and characterized for physical properties and thermal stability (Majed Jari Mohammed et al., 2020).
Anti-inflammatory and Anticholinesterase Activities
- Novel amide alkaloids from Portulaca oleracea L., exhibiting significant anti-inflammatory and anticholinesterase activities, were identified. These compounds include (E)-1-(5-hydroxy-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Xiujuan Lan et al., 2021); (Wen Xu et al., 2020).
Antibacterial Activity of Novel Compounds
- Several novel triazolyl pyranochromen-2(1H)-one derivatives were synthesized and showed moderate antibacterial activity against both gram-positive and gram-negative bacteria (S. Kumar et al., 2016).
Synthesis and Characterization of Specific Molecules
- Various studies focused on the synthesis and characterization of molecules containing the (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl component for various applications, including medicinal chemistry and molecular modeling (Yonghai Liu et al., 2008); (P. Mishra, 2009).
Propriétés
Numéro CAS |
36338-96-2 |
|---|---|
Formule moléculaire |
C43H42O22 |
Poids moléculaire |
910.78 |
Nom IUPAC |
(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |
Clé InChI |
WLYGSPLCNKYESI-HTALNNRZSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



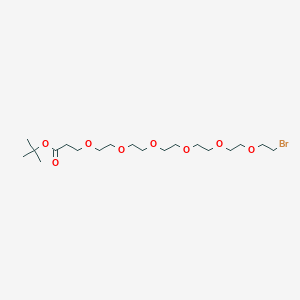


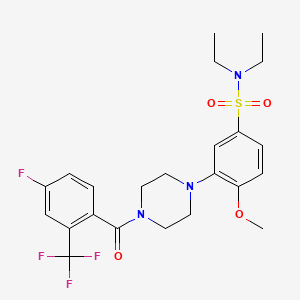
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
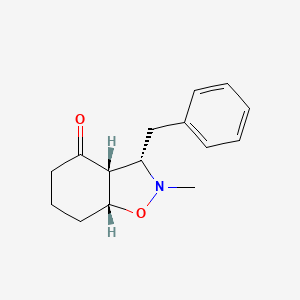
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
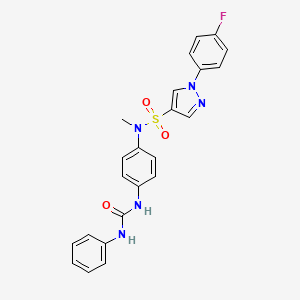
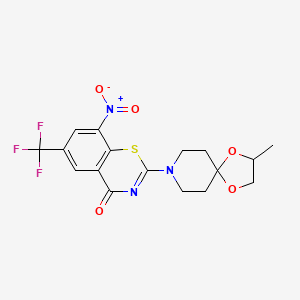
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
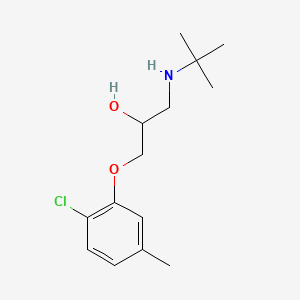


![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)